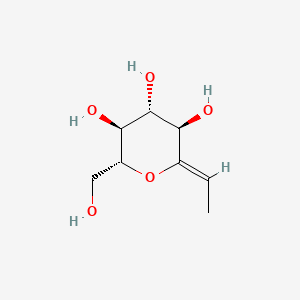

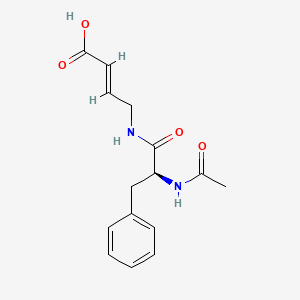

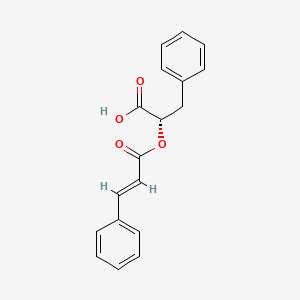

![molecular formula C13H10N2O2 B1239265 1-甲基-9H-吡啶并[3,4-b]吲哚-3-羧酸 CAS No. 22329-38-0](/img/structure/B1239265.png)

1-甲基-9H-吡啶并[3,4-b]吲哚-3-羧酸

描述

Synthesis Analysis

The synthesis of indole derivatives, including compounds like 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, involves various strategies. One common approach is the Fischer indole synthesis, a method that synthesizes indoles from phenylhydrazines and ketones or aldehydes. This method and other strategies for indole synthesis have been extensively reviewed, highlighting the evolution of synthetic methodologies over the years to include more efficient, selective, and versatile reactions (Taber & Tirunahari, 2011).

Molecular Structure Analysis

Indole compounds, including 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, feature a bicyclic structure comprising a benzene ring fused to a pyrrole ring. This structural motif is foundational to their chemical reactivity and biological activity. The molecular structure of indoles is characterized by its aromaticity, which contributes to the stability and reactivity of these compounds, allowing for a wide range of chemical transformations and modifications.

Chemical Reactions and Properties

Indoles, including 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, undergo various chemical reactions, such as electrophilic substitution, due to the electron-rich nature of the indole ring. They can participate in reactions like the N-alkylation, C-3 functionalization, and reactions involving the indole nitrogen atom. These reactions are crucial for the synthesis of complex indole derivatives with potential biological activities.

Physical Properties Analysis

The physical properties of indole derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. For example, the introduction of a carboxylic acid group into the indole framework increases its polarity, potentially affecting its solubility in water and organic solvents.

Chemical Properties Analysis

The chemical properties of indole derivatives, including reactivity and stability, are governed by their aromatic structure and substituents. The presence of functional groups such as the carboxylic acid moiety in 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid impacts its acidity, reactivity towards nucleophiles, and the ability to form salts and esters.

For further detailed exploration and research insights on indole derivatives and their synthesis, molecular structure, and chemical properties, refer to the provided comprehensive review and studies in the field of heterocyclic chemistry (Taber & Tirunahari, 2011).

科学研究应用

抗糖尿病剂合成

1-甲基-9H-吡啶并[3,4-b]吲哚-3-羧酸衍生物已被合成并评估其抗糖尿病特性。具体来说,DM3、DM4 和 DM5 等衍生物在链脲佐菌素诱导的糖尿病大鼠中显示出有效的抗糖尿病活性,表明潜在的治疗应用 (Choudhary 等人,2011)。

食品研究中的分析方法

该化合物与热加工肉类中致突变物质的形成分析研究有关,其中采用 LC-MS 和 LC-MS/MS 等方法进行检测和定量 (Crotti 等人,2010)。此外,它已使用超临界流体萃取和毛细管电泳与荧光检测等方法在各种肉类样品中得到鉴定 (de Andrés 等人,2010)。

存在于香烟烟雾中

研究已在香烟的主流烟雾中鉴定出 1-甲基-9H-吡啶并[3,4-b]吲哚(哈曼),将其归类为烟草烟雾中的生物活性剂 (Smith 等人,2004)。这种关联突出了其在公共卫生和烟草研究中的相关性。

在食品衍生致癌物中的作用

研究已合成并表征了 N-乙酰氧基-N-(1-甲基-5H-吡啶并[4,5-b]吲哚-3-基)乙酰胺等化合物,以了解食品衍生致癌物的化学性质 (Rajagopal 等人,2003)。这项研究对于理解某些食品的致癌机制至关重要。

缓蚀研究

已对 1-甲基-9H-吡啶并[3,4-b]吲哚作为盐酸中钢的缓蚀剂的作用进行了研究,深入了解其潜在的工业应用 (Lebrini 等人,2010)。

蓝细菌胞外代谢物研究

该化合物已被评估其抗藻活性,特别是在蓝细菌胞外代谢物的背景下,提供了潜在的生态或环境应用 (Volk,2006)。

属性

IUPAC Name |

1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-6,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEZJNMQTQMDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176868 | |

| Record name | 1-Methyl-beta-carboline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | |

CAS RN |

22329-38-0 | |

| Record name | 1-Methyl-beta-carboline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-beta-carboline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

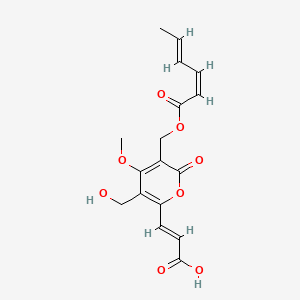

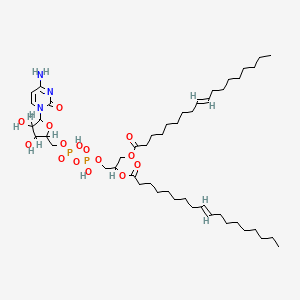

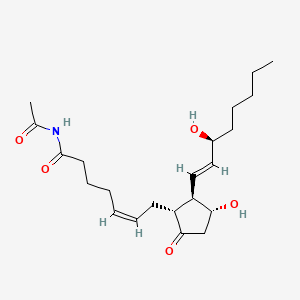

![methyl 2-[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1239183.png)

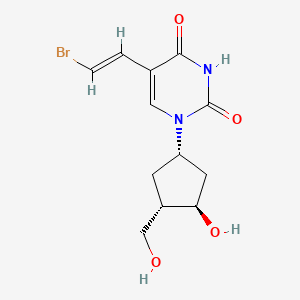

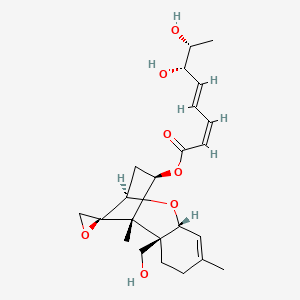

![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1239184.png)

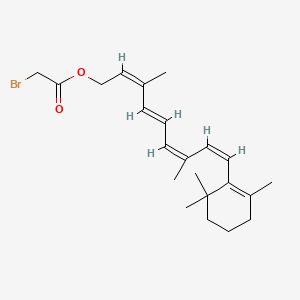

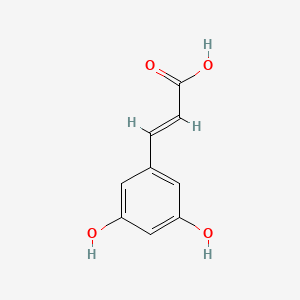

![(2S,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B1239193.png)

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-4-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-2-methyl-but-2-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1239204.png)